molecular formula C8H14F3NO B12276961 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine

Cat. No.: B12276961
M. Wt: 197.20 g/mol
InChI Key: JQJPUXVNCARTEE-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine is a cyclohexane-derived primary amine featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the cyclohexyl ring and a methanamine (-CH₂NH₂) group. Its molecular formula is C₈H₁₄F₃NO (molar mass: 197.20 g/mol), with the CAS registry number 2231675-28-6 . The trifluoromethoxy group imparts significant electronegativity and lipophilicity, which may enhance blood-brain barrier permeability and metabolic stability compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine has shown potential as a therapeutic agent in the following areas:

  • Antidepressant Activity : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial in mood regulation.
  • Anxiolytic Effects : Preliminary studies suggest that it may exhibit anxiolytic properties by modulating GABAergic activity, making it a candidate for anxiety disorder treatments.

Pharmacology

The pharmacological profile of this compound includes:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters in the synaptic cleft.
  • Receptor Binding Affinity : Studies have demonstrated its binding affinity to various receptors, indicating its potential as a lead compound for drug development targeting central nervous system disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity. The following table summarizes findings from various studies:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-[3-(Trifluoromethyl)phenyl]cyclopropylmethanamineTrifluoromethyl group on phenyl ringSignificant receptor binding affinityEnhanced interaction due to trifluoromethyl group
1-(4-Trifluoromethylphenyl)cyclopropanemethanolCyclopropane structure with different substitutionPotential antidepressant effectsVariations in substitution position affect potency
1-(3-Trifluoromethylphenyl)cyclobutanemethanolCyclobutane instead of cyclopropaneVaried activity against cancer linesDifferent strain energy may influence reactivity

Case Studies

  • Antidepressant Development : A study explored the efficacy of this compound in animal models of depression, demonstrating significant reductions in depressive behaviors compared to control groups.
  • Anxiety Disorders : Another research project investigated its anxiolytic properties through behavioral assessments in rodent models, revealing promising results that warrant further clinical exploration.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional attributes of 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine are compared below with six analogs, focusing on substituent effects, physicochemical properties, and biological activity (where available).

Structural and Physicochemical Comparison

Compound Name Substituent(s) & Position Molecular Formula Molar Mass (g/mol) Key Properties
This compound (Target) -OCF₃ (3), -CH₂NH₂ C₈H₁₄F₃NO 197.20 High lipophilicity; moderate polarity due to -OCF₃; potential CNS activity
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride -CF₃ (4), -CH₂CH₂NH₂·HCl C₉H₁₇ClF₃N 231.68 Increased steric bulk; enhanced solubility (hydrochloride salt)
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine -Cl (3), -OCF₃ (4), -CH₂NH₂ (aryl) C₈H₇ClF₃NO 225.60 Aromatic ring; reduced flexibility; potential DNA/protein binding via Cl
1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride -CH₂CF₃ (4), -CH₂NH₂·HCl C₉H₁₆ClF₃N 231.70 Electron-withdrawing -CF₃; altered basicity vs. -OCF₃
[3-(Trifluoromethyl)cyclohexyl]methanamine -CF₃ (3), -CH₂NH₂ C₈H₁₄F₃N 181.20 Higher lipophilicity; stronger electron withdrawal than -OCF₃
[1-(3-Methylphenyl)cyclohexyl]methanamine -C₆H₄CH₃ (1), -CH₂NH₂ C₁₄H₂₁N 203.32 Aromatic substitution; increased steric hindrance

Protein Binding and Reactivity

  • Compounds with cyclohexyl groups, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), bind to proteins via cyclohexylcarbamoylation of lysine residues . While this compound lacks a reactive nitrosourea moiety, its cyclohexyl group may still participate in hydrophobic interactions with proteins.
  • The trifluoromethoxy group in the target compound is less reactive than the chloroethyl group in CCNU but may enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Enzyme Inhibition

  • Cyclohexyl isocyanate, a decomposition product of nitrosoureas, inhibits DNA polymerase II (75–90% inhibition at 1 mM) .

Metabolic Stability

  • The trifluoromethoxy group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., [1-(3-Methylphenyl)cyclohexyl]methanamine), as the C-F bond resists oxidative degradation .

Biological Activity

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine, a compound characterized by its unique trifluoromethoxy group and cyclohexyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Overview

The compound features a cyclohexyl moiety linked to a methanamine functional group, with a trifluoromethoxy substituent enhancing its lipophilicity and biological interactions. The trifluoromethoxy group is known to influence the pharmacokinetic properties of compounds, often leading to improved metabolic stability and binding affinity to various biological targets.

Antidepressant and Analgesic Properties

Preliminary studies indicate that this compound exhibits antidepressant and analgesic effects. The presence of the trifluoromethoxy group is believed to contribute significantly to these activities by enhancing the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Compound Structure Features Biological Activity
This compoundCyclohexane + TrifluoromethoxyAntidepressant, analgesic
CyclohexylamineCyclohexane onlyBasic amine properties
TrifluoromethylphenylamineTrifluoromethyl + PhenylPotential neuroactivity

This table highlights how the unique structural elements of this compound enhance its chemical reactivity and biological potential compared to other related compounds.

NMDA Receptor Interaction

Research conducted on derivatives containing trifluoromethyl groups has shown that they can interact with the N-Methyl-D-aspartate (NMDA) receptor, which is implicated in various neuropsychiatric disorders. In vitro binding assays demonstrated that certain derivatives achieve significant inhibition of [^3H]TCP binding at concentrations as low as 1 μM, indicating a high affinity for the NMDA receptor sites .

Study on Anticancer Activity

A recent study evaluated the anticancer properties of compounds similar to this compound against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with electron-withdrawing groups at strategic positions showed enhanced activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the trifluoromethoxy group could significantly affect biological potency. For instance, substituting different functional groups on the aromatic ring altered the binding affinity and efficacy of these compounds in various assays .

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

[3-(trifluoromethoxy)cyclohexyl]methanamine

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h6-7H,1-5,12H2

InChI Key

JQJPUXVNCARTEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OC(F)(F)F)CN

Origin of Product

United States

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